2-(2-Methyl-3,4-dihydroquinolin-1(2h)-yl)-N-(prop-2-yn-1-yl)acetamide
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Overview
Description
2-(2-Methyl-3,4-dihydroquinolin-1(2h)-yl)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3,4-dihydroquinolin-1(2h)-yl)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:
Formation of 2-Methyl-3,4-dihydroquinoline: This can be achieved through the cyclization of an appropriate precursor, such as 2-methyl aniline, under acidic conditions.
Acetylation: The resulting 2-methyl-3,4-dihydroquinoline is then acetylated using acetic anhydride or acetyl chloride to form the corresponding acetamide.
Alkylation: The final step involves the alkylation of the acetamide with propargyl bromide to introduce the prop-2-yn-1-yl group.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-3,4-dihydroquinolin-1(2h)-yl)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-3,4-dihydroquinolin-1(2h)-yl)-N-(prop-2-yn-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
2-Methylquinoline: A methylated derivative with similar properties.
3,4-Dihydroquinoline: A reduced form of quinoline with distinct chemical behavior.
Uniqueness
2-(2-Methyl-3,4-dihydroquinolin-1(2h)-yl)-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of both the quinoline and prop-2-yn-1-yl groups, which may confer specific biological activities and chemical reactivity not observed in other similar compounds.
Properties
Molecular Formula |
C15H18N2O |
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Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C15H18N2O/c1-3-10-16-15(18)11-17-12(2)8-9-13-6-4-5-7-14(13)17/h1,4-7,12H,8-11H2,2H3,(H,16,18) |
InChI Key |
XEWLYJHNNMBBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1CC(=O)NCC#C |
Origin of Product |
United States |
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